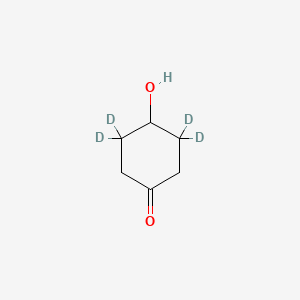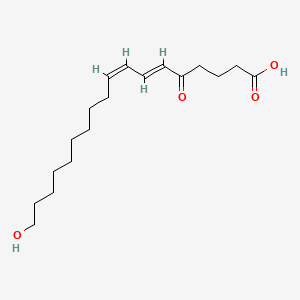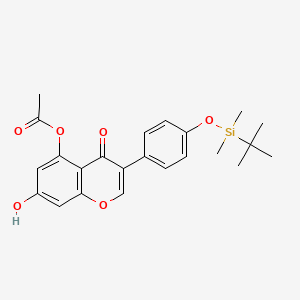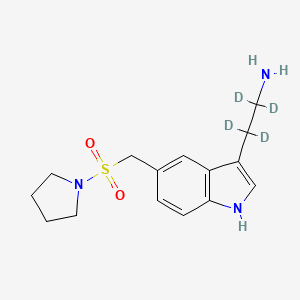
Didesmethyl Almotriptan-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of Almotriptan, a medication used to treat migraines. The deuterium labeling makes it useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didesmethyl Almotriptan-d4 involves the incorporation of deuterium atoms into the Almotriptan molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Almotriptan can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing catalysts that facilitate the incorporation of deuterium into the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
Didesmethyl Almotriptan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Didesmethyl Almotriptan-d4 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Analytical Method Development: Used as an internal standard in mass spectrometry to quantify Almotriptan and its metabolites.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion of Almotriptan.
Quality Control: Employed in quality control processes for the production of Almotriptan.
Biological Research: Used in studies related to the mechanism of action of Almotriptan and its effects on biological systems.
Mécanisme D'action
Didesmethyl Almotriptan-d4, like Almotriptan, acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors . It works by:
Vasoconstriction: Constricting cranial blood vessels to alleviate migraine symptoms.
Inhibition of Pain Pathways: Reducing the transmission of pain signals in the brain.
Reduction of Inflammatory Mediators: Decreasing the release of substances that cause inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Almotriptan: The parent compound, used for treating migraines.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: Similar to Almotriptan, used for acute migraine attacks.
Uniqueness
Didesmethyl Almotriptan-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and quality control applications.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747616 |
Source


|
| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-75-8 |
Source


|
| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
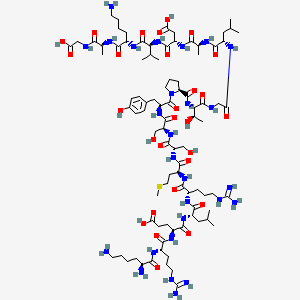

![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)
